N-(5-Chloro-2-cyclopropoxyphenyl)methanesulfonamide
Description
N-(5-Chloro-2-cyclopropoxyphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group
Properties
Molecular Formula |
C10H12ClNO3S |
|---|---|
Molecular Weight |
261.73 g/mol |
IUPAC Name |
N-(5-chloro-2-cyclopropyloxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C10H12ClNO3S/c1-16(13,14)12-9-6-7(11)2-5-10(9)15-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3 |
InChI Key |
LUIFOCQPGLOACP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)Cl)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-cyclopropoxyphenyl)methanesulfonamide typically involves the reaction of 5-chloro-2-cyclopropoxyphenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
5-Chloro-2-cyclopropoxyphenylamine+Methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for sulfonamides often involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-cyclopropoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonamide group can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-(5-Chloro-2-cyclopropoxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(5-Chloro-2-methoxyphenyl)methanesulfonamide: This compound has a methoxy group instead of a cyclopropoxy group.
N-(5-Chloro-2-phenoxyphenyl)methanesulfonamide: This compound has a phenoxy group instead of a cyclopropoxy group.
Uniqueness
N-(5-Chloro-2-cyclopropoxyphenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which can influence its chemical reactivity and biological activity. The cyclopropoxy group can enhance the compound’s stability and its ability to interact with specific molecular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
